molecular formula C18H18IN3O4S2 B2921100 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865174-06-7

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2921100
CAS No.: 865174-06-7
M. Wt: 531.38
InChI Key: GHXDYSSYGUNZAQ-UZYVYHOESA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with:

  • A 2-ethoxyethyl group at position 3, enhancing solubility via ether linkages.
  • A 2-iodobenzamide moiety attached via a Z-configuration imine, which influences stereoelectronic properties and target binding.

Its molecular weight (estimated ~500–550 g/mol) and iodine atom suggest distinct steric and electronic characteristics compared to halogenated analogs.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXDYSSYGUNZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes in cellular function. The interaction could potentially lead to the inhibition of vital cellular processes, resulting in cytotoxic effects.

Biochemical Pathways

Similar compounds have been reported to induce cell apoptosis, which is mediated by reactive oxygen species (ros). This suggests that this compound might also affect similar pathways, leading to downstream effects such as cell death.

Result of Action

Similar compounds have shown cytotoxic effects against certain human cancer cell lines. This suggests that this compound might also have similar effects, leading to cell death.

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a complex organic compound that integrates various functional groups, including a sulfonamide and a benzo[d]thiazole moiety. This unique structure suggests potential for diverse biological interactions and applications in medicinal chemistry. Despite its promising framework, detailed research on its biological activity remains limited.

Structural Characteristics

The molecular formula of the compound is C18H18IN3O4S2C_{18}H_{18}IN_3O_4S_2 with a molecular weight of approximately 463.52 g/mol. The compound features:

  • Sulfonamide Group : Often associated with antibacterial properties.
  • Benzo[d]thiazole Moiety : Known for anticancer activity.
  • Iodobenzamide Component : Potential implications in biological targeting due to iodine's unique properties.

Preliminary Biological Activity

Initial studies indicate that this compound may exhibit significant biological activity, potentially functioning as an inhibitor of certain enzymes or receptors involved in disease processes. The following points summarize the preliminary findings:

  • Antibacterial Activity : The presence of the sulfonamide group suggests that this compound may possess antibacterial properties similar to other sulfonamides, such as sulfamethoxazole.
  • Anticancer Potential : The benzo[d]thiazole moiety is recognized for its anticancer properties, indicating that this compound might inhibit tumor growth or induce apoptosis in cancer cells.
  • Predictive Modeling : Computer-aided drug design has indicated potential interactions with various biological targets, warranting further pharmacological exploration.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare its structural features and activities with related compounds:

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfonamide groupAntibacterial
Benzothiazole derivativesBenzothiazole coreAnticancer
Tetrahydronaphthalene analogsTetrahydronaphthalene coreAnalgesic properties

This comparison highlights the unique combination of functionalities in this compound, which may enhance its bioactivity and selectivity compared to other compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on benzothiazole derivatives provides insight into potential biological activities:

  • Antiproliferative Effects : A study on 2-styrylbenzothiazole derivatives demonstrated their potential as antiproliferative agents against various cancer cell lines, suggesting that similar derivatives could exhibit comparable effects .
  • Antioxidant Properties : Research indicates that some benzothiazole derivatives possess antioxidant capabilities, which could be relevant for mitigating oxidative stress-related diseases.
  • Inhibition Studies : Compounds with similar structural motifs have shown promise in inhibiting specific protein interactions implicated in diseases like Alzheimer's, highlighting the therapeutic potential of such compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Benzothiazole Core
Compound A : (Z)-2-Bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
  • Key Differences :
    • Halogen : Bromine (Br) replaces iodine (I) on the benzamide.
    • Position 6 : Methylsulfonyl (-SO₂CH₃) instead of sulfamoyl (-SO₂NH₂).
  • Impact: Reduced molecular weight (465.4 g/mol vs. target’s ~500–550 g/mol).
Compound B : (Z)-N-(6-Ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide
  • Key Differences :
    • Position 6 : Ethoxy (-OCH₂CH₃) instead of sulfamoyl.
    • Core Substitution : Methyl at position 3 vs. 2-ethoxyethyl.
    • Amide Moiety : Thiophene-2-sulfonamide replaces 2-iodobenzamide.
  • Impact :
    • Ethoxy increases hydrophobicity, while thiophene-sulfonamide introduces aromatic sulfur interactions.
    • Lower molecular weight (354.5 g/mol) suggests reduced steric bulk.
Compound C : (Z)-N-(3-(2-Ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
  • Key Differences :
    • Position 5/6 : Dimethoxy (-OCH₃) replaces sulfamoyl.
    • Amide Moiety : Nitrothiophene-carboxamide instead of iodobenzamide.
  • Impact: Electron-donating methoxy groups alter the benzothiazole’s electronic environment.
2.2. Comparative Data Table
Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₈H₁₈IN₃O₃S₂ (estimated) C₁₈H₁₈BrN₂O₄S₂ C₁₄H₁₄N₂O₃S₃ C₁₈H₁₉N₃O₆S₂
Molecular Weight ~500–550 g/mol 465.4 g/mol 354.5 g/mol 437.5 g/mol
Position 6 Sub. Sulfamoyl (-SO₂NH₂) Methylsulfonyl (-SO₂CH₃) Ethoxy (-OCH₂CH₃) Dimethoxy (-OCH₃)
Halogen/Amide Group 2-Iodobenzamide 2-Bromobenzamide Thiophene-2-sulfonamide 5-Nitrothiophene-carboxamide
Key Functional Moieties Z-imine, 2-ethoxyethyl Z-imine, 2-ethoxyethyl Z-imine, methyl Z-imine, 2-ethoxyethyl
2.3. Electronic and Steric Effects
  • Iodine vs.
  • Sulfamoyl vs. Methylsulfonyl : Sulfamoyl’s NH₂ group enables hydrogen bonding, critical for target binding, whereas methylsulfonyl is sterically bulky but metabolically stable.
  • Thiophene vs. Benzamide : Thiophene’s sulfur atom may engage in π-π stacking or coordinate with metal ions, differing from benzamide’s planar aromatic interactions.

Research Implications

  • Solubility : The 2-ethoxyethyl group likely improves aqueous solubility compared to methyl or methoxy analogs.
  • Synthetic Challenges : Iodine incorporation requires careful handling due to its light sensitivity, contrasting with bromine’s stability.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzothiazol-2-ylidene)-2-iodobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires multi-step protocols, including cyclization and functional group coupling. For example, refluxing intermediates with sodium acetate in ethanol (70–80°C, 7 hours) optimizes imine formation and minimizes byproducts . Control of the Z-isomer configuration is critical; using polar aprotic solvents (DMF or acetonitrile) and low temperatures (0–5°C) during imine condensation improves stereoselectivity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the sulfamoyl group (δ ~3.3 ppm for NH₂ protons, split due to coupling with adjacent thiazole ring) and the iodobenzamide moiety (aromatic protons at δ ~7.5–8.2 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • FT-IR : Validate sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and imine (C=N stretch at ~1600–1650 cm⁻¹) groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target Identification : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or thymidylate synthase .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO-LUMO gaps) and reactivity .
  • MD Simulations : Model ligand-protein binding (e.g., GROMACS) to explain variations in IC₅₀ values due to conformational flexibility .
  • QSAR Modeling : Corrogate bioactivity discrepancies by analyzing substituent effects (e.g., sulfamoyl vs. carboxamide groups) .

Q. What strategies mitigate side reactions during the introduction of the ethoxyethyl group?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the sulfamoyl group with tert-butyldimethylsilyl (TBS) chloride before alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxyethyl bromide’s nucleophilicity in biphasic systems .
  • Byproduct Monitoring : Track elimination products (e.g., ethylene via GC-MS) and adjust base strength (e.g., K₂CO₃ instead of NaOH) .

Q. How can isomerization between Z/E configurations be controlled or characterized post-synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve isomers .
  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to detect rotational barriers around the imine bond .
  • Photostability Studies : Expose to UV light (254 nm) and quantify isomer ratio via LC-MS to assess configurational stability .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for optimizing synthetic yield in DoE (Design of Experiments)?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Vary factors (temperature, solvent ratio, catalyst loading) in a central composite design .
  • ANOVA : Identify significant factors (p<0.05) and model interactions (e.g., temperature × solvent polarity) .
  • Machine Learning : Train random forest models on historical reaction data to predict optimal conditions .

Q. How should researchers address inconsistent biological activity data in replicate assays?

  • Methodological Answer :

  • Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to correct plate-to-plate variability .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
  • Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 μM) and calculate Hill slopes for consistency .

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